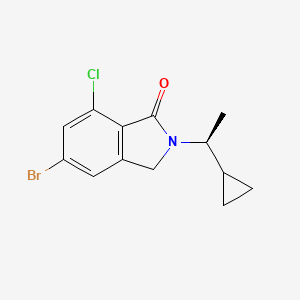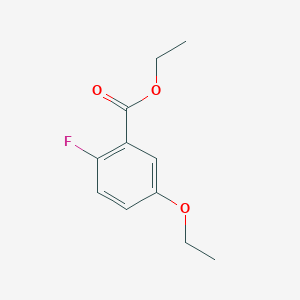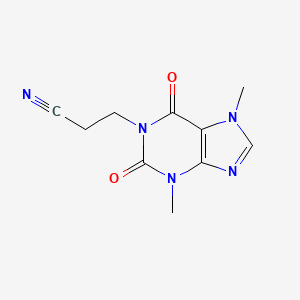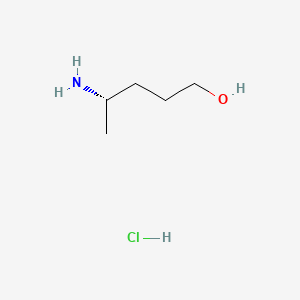
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrazole ring, an imino group, and a cyanide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common reagents used in the synthesis include dimethylpyrazole, methylaniline, and cyanide sources .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The cyanide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The imino and cyanide groups play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylaniline: This compound shares the pyrazole ring but differs in the substitution pattern and functional groups.
2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine: Similar in structure but with different functional groups, leading to distinct chemical properties and reactivity.
Uniqueness
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide stands out due to its combination of the pyrazole ring, imino group, and cyanide group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
88482-52-4 |
|---|---|
Molecular Formula |
C15H16N6 |
Molecular Weight |
280.33 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C15H16N6/c1-11-9-12(2)21(18-11)15(17)14(10-16)19-20(3)13-7-5-4-6-8-13/h4-9,17H,1-3H3 |
InChI Key |
UXWLRTVZKNPKDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=N)C(=NN(C)C2=CC=CC=C2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)




![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)


![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)


